Methyl 3-[ethoxy(imino)methyl]benzoate
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Overview
Description
Methyl 3-[ethoxy(imino)methyl]benzoate is an organic compound with the molecular formula C11H13NO3. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy(imino)methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[ethoxy(imino)methyl]benzoate can be synthesized through a multi-step process involving the reaction of methyl 3-formylbenzoate with ethoxyamine. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[ethoxy(imino)methyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ethoxy(imino)methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 3-[ethoxy(imino)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-[ethoxy(imino)methyl]benzoate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological systems, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, lacking the ethoxy(imino)methyl group.
Ethyl benzoate: Another ester of benzoic acid, with an ethyl group instead of a methyl group.
Methyl 3-aminobenzoate: Contains an amino group instead of the ethoxy(imino)methyl group
Uniqueness
Methyl 3-[ethoxy(imino)methyl]benzoate is unique due to the presence of the ethoxy(imino)methyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
749199-99-3 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 3-(C-ethoxycarbonimidoyl)benzoate |
InChI |
InChI=1S/C11H13NO3/c1-3-15-10(12)8-5-4-6-9(7-8)11(13)14-2/h4-7,12H,3H2,1-2H3 |
InChI Key |
PJIXODKQPRBKRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
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